molecular formula C14H26O2 B12671387 alpha,beta,beta-Trimethylcyclohexylpropyl acetate CAS No. 94113-43-6

alpha,beta,beta-Trimethylcyclohexylpropyl acetate

Cat. No.: B12671387
CAS No.: 94113-43-6
M. Wt: 226.35 g/mol
InChI Key: VATYRIIGWJEFFB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be achieved through several methods. One common approach involves the esterification of α,β,β-Trimethylcyclohexane-1-propanol with acetic acid or acetic anhydride in the presence of a catalyst . The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process .

Chemical Reactions Analysis

Alpha,beta,beta-Trimethylcyclohexylpropyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of alpha,beta,beta-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

94113-43-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3-(1,2,2-trimethylcyclohexyl)propyl acetate

InChI

InChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3

InChI Key

VATYRIIGWJEFFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1(CCCCC1(C)C)C

Origin of Product

United States

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